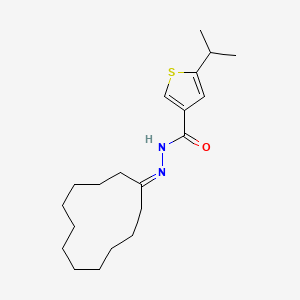

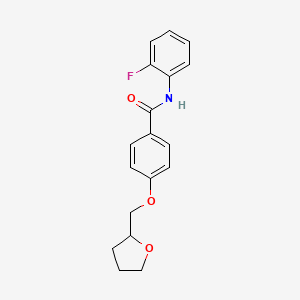

![molecular formula C22H23NO7S B4625210 6-({[4-(2,4-二甲氧基苯基)-3-(甲氧羰基)-2-噻吩基]氨基}羰基)-3-环己烯-1-羧酸](/img/structure/B4625210.png)

6-({[4-(2,4-二甲氧基苯基)-3-(甲氧羰基)-2-噻吩基]氨基}羰基)-3-环己烯-1-羧酸

描述

Synthesis Analysis

The synthesis of complex organic molecules often involves multi-step reactions, with each step carefully designed to introduce or modify specific functional groups. For the molecule , although direct synthesis details are scarce, related research highlights methods like the Hantzsch synthesis for constructing similar compounds, indicating potential pathways involving condensation reactions and cyclization processes to build the cyclohexene core and attach the requisite functional groups (Filipan-Litvić et al., 2007).

Molecular Structure Analysis

The molecular structure of organic compounds dictates their chemical reactivity and physical properties. For our compound, studies on similar molecules reveal that interactions such as intramolecular hydrogen bonding and the planarity of rings can significantly affect stability and reactivity. For instance, compounds with cyclohexadiene rings and methoxycarbonyl groups exhibit specific conformational preferences that influence their chemical behavior (Odabaşoǧlu et al., 2003).

Chemical Reactions and Properties

The functional groups present in this compound suggest it can undergo a variety of chemical reactions, such as cycloaddition, nucleophilic substitution, and lactonization. These reactions are pivotal in modifying the compound or synthesizing derivatives with desired properties. Research on similar molecules showcases their reactivity in forming cyclic structures and interacting with nucleophiles, highlighting the versatility of such compounds in organic synthesis (Howard et al., 1988).

Physical Properties Analysis

The physical properties of organic compounds, including melting point, boiling point, solubility, and crystallinity, are influenced by their molecular structure. The presence of dimethoxy and methoxycarbonyl groups in our molecule suggests it has distinct solubility characteristics in organic solvents, potentially facilitating its purification and application in organic synthesis. Studies on structurally related compounds provide insights into how specific functional groups and their configurations affect these properties (Shabir et al., 2020).

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards various reagents, are crucial for understanding the behavior of organic compounds in different environments and reactions. The cyclohexene core, along with the amino and carboxylic acid groups, suggests a compound capable of engaging in acid-base reactions, esterification, and amide formation, providing a versatile platform for further chemical manipulation and application in synthesizing more complex molecules (Kozmin et al., 2003).

科学研究应用

有机合成中的光致去除保护基团

研究表明,某些酯类可用作羧酸的光致去除保护基团,突出了在复杂分子合成或改性中的潜在应用,包括与目标化合物结构类似的分子。Zabadal 等人(2001 年)的研究解释了如何通过照射使游离羧酸从其酯衍生物中释放出来,提出了一种在合成途径中选择性活化或脱保护的方法 (Zabadal 等人,2001 年)。

酶促水解用于手性合成子生产

小林等人(1990 年)利用酶促水解将手性中心引入环己烯骨架,产生了用于进一步化学转化的多用途手性合成子。此过程表明酶促方法有可能从含环己烯部分的化合物中生成手性中间体,这可能与目标化合物相关 (小林等人,1990 年)。

用于合成的有机金属配合物

Stößel 等人(1996 年)讨论了在配体合成过程中使用有机金属配合物来保护官能团,这可以扩展到与 6-({[4-(2,4-二甲氧基苯基)-3-(甲氧羰基)-2-噻吩基]氨基}羰基)-3-环己烯-1-羧酸 类似的化合物的合成或功能化。他们的工作展示了金属配合物在促进化学转化中的多功能性 (Stößel 等人,1996 年)。

用于分析化学的荧光衍生化

山口等人(1987 年)提出了一种醇的荧光衍生化方法,该方法可适用于具有类似官能团的化合物的分析。此技术可实现灵敏检测,并可用于研究反应机理或质量控制流程 (山口等人,1987 年)。

属性

IUPAC Name |

6-[[4-(2,4-dimethoxyphenyl)-3-methoxycarbonylthiophen-2-yl]carbamoyl]cyclohex-3-ene-1-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23NO7S/c1-28-12-8-9-13(17(10-12)29-2)16-11-31-20(18(16)22(27)30-3)23-19(24)14-6-4-5-7-15(14)21(25)26/h4-5,8-11,14-15H,6-7H2,1-3H3,(H,23,24)(H,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTJJDFGIBRGKMS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C2=CSC(=C2C(=O)OC)NC(=O)C3CC=CCC3C(=O)O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23NO7S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-{[4-(2,4-Dimethoxyphenyl)-3-(methoxycarbonyl)thiophen-2-yl]carbamoyl}cyclohex-3-ene-1-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

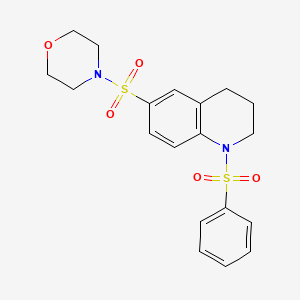

![N-(4-bromophenyl)-2-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4625128.png)

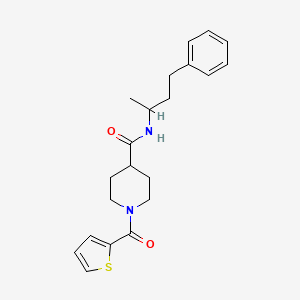

![N-cyclohexyl-2-[(4-oxo-2-phenyl-4H-chromen-6-yl)oxy]acetamide](/img/structure/B4625151.png)

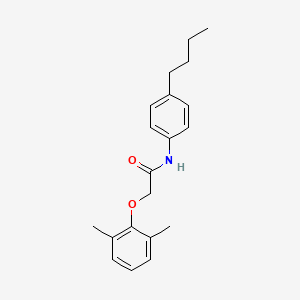

![1-(2-furyl)-3-[(4-phenoxyphenyl)amino]-2-propen-1-one](/img/structure/B4625167.png)

![1-(3,4-dimethoxyphenyl)-3-[(3-methoxyphenyl)amino]-2-propen-1-one](/img/structure/B4625173.png)

![4-{4-(4-ethoxyphenyl)-5-[(2-phenoxyethyl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B4625189.png)

![(3aR,7aS)-2-[1-(3-methylbenzyl)-1H-1,2,4-triazol-3-yl]hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B4625213.png)

![1-(allylthio)-4-methyl-4H-spiro[benzo[h][1,2,4]triazolo[4,3-a]quinazoline-6,1'-cyclohexan]-5(7H)-one](/img/structure/B4625214.png)

![2-{[5-(4-chlorophenyl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-ethylphenyl)acetamide](/img/structure/B4625229.png)

![3-(3-methoxyphenyl)-5-[(5-methyl-2-furyl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4625236.png)